Cas no 18869-30-2 (1,2-Bis(4-bromophenyl)ethene)

1,2-Bis(4-bromophenyl)ethene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Bis(4-bromophenyl)ethene
- 4,4'-Dibromo-trans-stilbene
- trans-4,4'-Dibromostilbene
- (E)-1,2-bis(4-bromophenyl)ethane
- (E)-1,2-Bis(4-bromophenyl)ethene
- (E)-1,2-bis(p-bromophenyl)ethene
- (E)-1,2-bis(p-phenylbromo)ethene
- (E)-1-bromo-4-(4-bromostyryl)benzene
- 1-BROMO-4-[2-(4-BROMOPHENYL)VINYL]BENZENE
- 4,4'-dibromo-(E)-
- 4,4'-DIBROMO-STILBENE
- 4,4''-DIBROMO-TRANS-STILBENE 98+% GC
- Benzene, 1,1'-(1E)-1,2-ethenediylbis[4-broMo-
- 4,4'-dibromostilbene
- (E)-4,4'-dibromostilbene
- 1-bromo-4-[(E)-2-(4-bromophenyl)ethenyl]benzene
- C14H10Br2
- AK116301
- PubChem13931
- JEHMPNUQSJNJDL-OWOJBTEDSA-N
- AK
-
- MDL: MFCD00448009
- Inchi: 1S/C14H10Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
- InChI Key: JEHMPNUQSJNJDL-OWOJBTEDSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])Br
Computed Properties
- Exact Mass: 335.91500
- Monoisotopic Mass: 335.915
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.648
- Melting Point: 210.0 to 215.0 deg-C
- Boiling Point: 392.9℃/760mmHg
- Flash Point: 224°C
- Refractive Index: 1.697
- PSA: 0.00000
- LogP: 5.38200
- Solubility: Uncertain
1,2-Bis(4-bromophenyl)ethene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H315-H318-H413
- Warning Statement: P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 3077
- WGK Germany:3
- Hazard Category Code: 22-38-41-51
- Safety Instruction: S53-S26-S39-S61
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R38; R41; R51
1,2-Bis(4-bromophenyl)ethene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2-Bis(4-bromophenyl)ethene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229145-100g |
(E)-1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 97% | 100g |
¥3460 | 2023-04-15 | |
eNovation Chemicals LLC | Y1042264-25g |
Benzene, 1,1'-(1E)-1,2-ethenediylbis[4-bromo- |
18869-30-2 | 95+% | 25g |
$140 | 2024-06-07 | |
eNovation Chemicals LLC | D104964-1g |
4,4-dibromo-trans-stilbene |
18869-30-2 | 97% | 1g |
$120 | 2024-05-23 | |
Ambeed | A232124-5g |
(E)-1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 95% | 5g |
$37.0 | 2024-04-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3043-250MG |
4,4'-Dibromo-trans-stilbene |
18869-30-2 | >98.0%(GC) | 250mg |
¥95.00 | 2023-09-08 | |
Alichem | A019118354-100g |
1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 95% | 100g |
$828.20 | 2023-09-02 | |
Ambeed | A232124-10g |
(E)-1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 95% | 10g |
$72.0 | 2024-04-22 | |
Ambeed | A232124-100g |
(E)-1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 95% | 100g |
$534.0 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229145-25g |
(E)-1,2-Bis(4-bromophenyl)ethene |
18869-30-2 | 97% | 25g |
¥1085 | 2023-04-15 | |
Fluorochem | 041293-25g |
4,4'-Dibromo-stilbene |
18869-30-2 | 97% | 25g |
£185.00 | 2022-03-01 |
1,2-Bis(4-bromophenyl)ethene Related Literature
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1. 807. Quantitative aspects of radical addition. Part III. Relative rate ratios for the addition of trichloromethyl radicals to substituted stilbenes, phenantherene, and trans-β-methylstyreneJ. I. G. Cadogan,P. W. Inward J. Chem. Soc. 1962 4170
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Zhihui Niu,Huaxi Wu,Lei Liu,Gaole Dai,Shiyun Xiong,Yu Zhao,Xiaohong Zhang J. Mater. Chem. A 2019 7 10581
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Jianbin Xu,Na Liu,Haiping Lv,Chixian He,Zining Liu,Xianfu Shen,Feixiang Cheng,Baomin Fan Green Chem. 2020 22 2739
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Jovana Jevric,Simon M. Langenegger,Robert H?ner Chem. Commun. 2021 57 6648
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Steven E. Dickson,Cathleen M. Crudden Chem. Commun. 2010 46 2100
Additional information on 1,2-Bis(4-bromophenyl)ethene
Professional Introduction to Compound with CAS No. 18869-30-2 and Product Name: 1,2-Bis(4-bromophenyl)ethene
The compound with the CAS number 18869-30-2 is commonly referred to as 1,2-Bis(4-bromophenyl)ethene, a versatile organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has found applications in various scientific domains, including medicinal chemistry, materials science, and organic synthesis. Its molecular structure consists of an ethene core substituted with two bromophenyl groups at the 1 and 2 positions, which imparts distinct chemical properties and reactivity patterns.
One of the most compelling aspects of 1,2-Bis(4-bromophenyl)ethene is its role as a building block in the synthesis of more complex molecules. The presence of bromine atoms at the para positions of the phenyl rings enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems. These types of reactions are widely employed in the development of pharmaceuticals and agrochemicals due to their efficiency and selectivity.
Recent advancements in the field have highlighted the potential of 1,2-Bis(4-bromophenyl)ethene in the design of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific biological targets. The bromine substituents facilitate further functionalization, allowing chemists to tailor the molecule's properties for targeted drug delivery systems. This adaptability makes it a valuable intermediate in the synthesis of small-molecule inhibitors used in oncology and infectious disease research.
The compound's electronic properties also make it a candidate for applications beyond pharmaceuticals. In materials science, 1,2-Bis(4-bromophenyl)ethene has been explored as a precursor for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system formed by the ethene double bond and the phenyl rings contributes to its ability to absorb and emit light efficiently, making it suitable for optoelectronic devices. Research has shown that modifications to its structure can fine-tune its optical characteristics, opening doors for innovative display technologies.
In addition to its synthetic utility, 1,2-Bis(4-bromophenyl)ethene has been investigated for its potential role in catalysis. The bromine atoms can act as ligands or handles for metal centers, enabling the compound to participate in catalytic cycles that would otherwise be inaccessible. This has led to interest in its use as a ligand in transition metal-catalyzed reactions, where it can enhance reaction rates and yields. Such catalytic applications are crucial in industrial processes where efficiency and cost-effectiveness are paramount.
The safety profile of 1,2-Bis(4-bromophenyl)ethene is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through the use of appropriate personal protective equipment (PPE). These measures align with best practices in chemical research and development.
Looking ahead, the future prospects for 1,2-Bis(4-bromophenyl)ethene appear promising. Ongoing research is exploring new synthetic pathways that could improve its accessibility and expand its applications. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel compounds with enhanced functionalities. As our understanding of molecular interactions deepens, compounds like 1,2-Bis(4-bromophenyl)ethene will continue to play a pivotal role in advancing scientific discovery.
The versatility of 1,2-Bis(4-bromophenyl)ethene underscores its importance as a chemical intermediate with broad applicability across multiple disciplines. Its ability to serve as a scaffold for drug development, a precursor for advanced materials, and a component in catalytic systems highlights its significance in modern chemistry. As research progresses,this compound will undoubtedly remain at the forefront of scientific innovation,contributing to breakthroughs that shape our world.
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